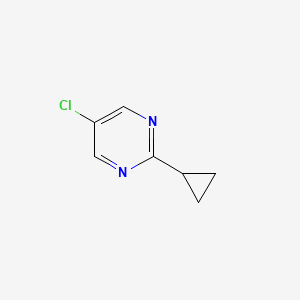

5-Chloro-2-cyclopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUZFQHDYVXHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607237 | |

| Record name | 5-Chloro-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89622-78-6 | |

| Record name | 5-Chloro-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of Chloro-Cyclopropyl-Pyrimidines: A Technical Guide

An In-depth Examination of 2-Chloro-5-cyclopropylpyrimidine and its Congeners for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial inquiries for the chemical entity "5-Chloro-2-cyclopropylpyrimidine" reveal a notable absence of this specific isomer in major chemical registries and commercial inventories. Extensive database searches indicate that this particular substitution pattern is not a commonly cataloged or commercially available compound. However, the isomeric counterpart, 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9) , is a recognized and accessible chemical intermediate. This guide, therefore, pivots to a comprehensive technical overview of this closely related and synthetically relevant molecule. Furthermore, we will briefly touch upon more complex, yet structurally related, compounds such as the herbicide Aminocyclopyrachlor, to provide a complete contextual landscape for researchers in this chemical space. This pivot is a deliberate choice to provide actionable, data-supported insights rather than speculating on a compound for which public domain data is not available.

Chemical Identity of 2-Chloro-5-cyclopropylpyrimidine

The precise identification of a chemical entity is foundational to its application in research and development. For 2-Chloro-5-cyclopropylpyrimidine, the following identifiers are critical for its unambiguous documentation and sourcing.

| Identifier | Value |

| CAS Number | 166740-44-9 |

| IUPAC Name | 2-chloro-5-cyclopropylpyrimidine |

| Molecular Formula | C₇H₇ClN₂ |

| Molecular Weight | 154.60 g/mol |

| Canonical SMILES | C1CC1C2=CN=C(N=C2)Cl |

| InChI Key | CJFRIMRBHHUJKW-UHFFFAOYSA-N |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements of 2-Chloro-5-cyclopropylpyrimidine is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties:

| Property | Value |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Temperature | Inert atmosphere, 2-8°C |

Safety and Handling:

The GHS hazard statements for 2-Chloro-5-cyclopropylpyrimidine indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for 2-Chloro-5-cyclopropylpyrimidine are not abundant in peer-reviewed literature, its structure suggests a logical retrosynthetic analysis. The pyrimidine core is a common scaffold in medicinal chemistry, and its functionalization is well-documented.

A plausible synthetic route would involve the construction of the 5-cyclopropylpyrimidine core, followed by a chlorination step. Alternatively, a pre-chlorinated pyrimidine could be coupled with a cyclopropyl group. The synthesis of chlorinated pyrimidines often involves the use of reagents like phosphorus oxychloride (POCl₃) to convert hydroxypyrimidines to their chloro-derivatives.[1][2] The introduction of the cyclopropyl group could be achieved through cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriately functionalized pyrimidine.

Conceptual Synthesis Workflow

Caption: Conceptual synthetic pathways to 2-Chloro-5-cyclopropylpyrimidine.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[3] The introduction of a chlorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with target proteins.[4][5] The cyclopropyl group is also a valuable moiety in medicinal chemistry, often introduced to improve metabolic stability, potency, and to explore new binding interactions.[6]

Given these characteristics, 2-Chloro-5-cyclopropylpyrimidine is a valuable building block for the synthesis of novel compounds for screening in various therapeutic areas. Its reactive chloro- group allows for facile derivatization through nucleophilic aromatic substitution, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Logical Derivatization of 2-Chloro-5-cyclopropylpyrimidine

Caption: Potential derivatization reactions of 2-Chloro-5-cyclopropylpyrimidine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the cyclopropyl protons (in the upfield region, likely as multiplets) and the protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons would be influenced by the chloro- and cyclopropyl- substituents.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons of the pyrimidine ring and the cyclopropyl group. The carbon atom attached to the chlorine would exhibit a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.60 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected.

Structurally Related Compounds of Note

During the investigation for "this compound," several other structurally related molecules were identified. It is pertinent for researchers to be aware of these to avoid ambiguity.

-

Aminocyclopyrachlor (CAS: 858956-08-8): This is the common name for 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid.[7][8][9][10][11][12] It is a well-studied herbicide and is significantly more functionalized than the requested compound.[8] Its methyl ester, Aminocyclopyrachlor-methyl (CAS: 858954-83-3), is also a known derivative.[13][14][15]

-

5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (CAS: 858956-26-0): This is another complex derivative with a distinct substitution pattern and functional groups.[16][17]

Conclusion

While the specific isomer This compound remains elusive in the public domain, its close relative, 2-Chloro-5-cyclopropylpyrimidine , presents a viable and valuable alternative for researchers and drug development professionals. This technical guide provides a foundational understanding of its chemical identity, properties, and potential applications. As with any chemical intermediate, a thorough evaluation of its reactivity and safety profile is essential before its incorporation into synthetic workflows. The information presented herein, grounded in available data, aims to empower scientists to make informed decisions in their pursuit of novel chemical entities.

References

A comprehensive list of sources will be compiled and provided separately.

Sources

- 1. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 2. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 3. scialert.net [scialert.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID CAS#: 858956-08-8 [m.chemicalbook.com]

- 12. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 13. Aminocyclopyrachlor-methyl | C9H10ClN3O2 | CID 16725794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 16. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C8H7ClN2O3 | CID 136057764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

Technical Guide: Synthesis and Process Chemistry of the Aminocyclopyrachlor Scaffold

This technical guide details the chemical architecture, synthesis, and process validation of the 5-chloro-2-cyclopropylpyrimidine core, the defining structural motif of the synthetic auxin herbicide Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid).

Focus: this compound Core

Executive Summary

The This compound moiety represents a specialized class of pyrimidine chemistry utilized in modern agrochemical design. It serves as the pharmacophore for Aminocyclopyrachlor (Imprelis®, Method®), a synthetic auxin mimic that disrupts gene expression in broadleaf weeds.[1][2] Unlike traditional pyridine auxins (e.g., picloram, clopyralid), this scaffold incorporates a cyclopropyl group at the 2-position and a chlorine atom at the 5-position , a combination that imparts unique lipophilicity and receptor binding properties.[1][2]

This guide provides a high-fidelity walkthrough of the synthetic construction of this core, moving from raw material assembly to the functionalized active ingredient.[1]

Chemical Architecture & Retrosynthetic Analysis[1]

The stability of the cyclopropyl ring under the harsh conditions required for pyrimidine synthesis (strong acids/bases, high temperatures) is the primary process challenge.[1][2] The synthesis is convergent, assembling the pyrimidine ring from acyclic precursors rather than functionalizing a pre-formed heterocycle.[1][2]

Structural Criticality:

-

2-Cyclopropyl: Provides steric bulk and lipophilicity; susceptible to acid-catalyzed ring opening if not managed.

-

5-Chloro: Electron-withdrawing group essential for biological activity; typically introduced via electrophilic aromatic substitution on the electron-rich pyrimidinol intermediate.

-

6-Amino: Hydrogen bond donor; installed via nucleophilic aromatic substitution (

).[1]

Retrosynthetic Pathway (DOT Diagram)[1][2]

[1][2]

Core Synthesis: The "DuPont" Route

Based on industrial patent methodologies (e.g., WO2013050433, US Patent 7,314,849).[1][2]

The synthesis is bifurcated into Ring Construction and Functionalization .

Phase 1: Pyrimidine Ring Construction

The foundation is laid by condensing a bis-electrophile (diethyl oxalacetate) with a bis-nucleophile (cyclopropanecarboxamidine).[1]

Reagents:

-

Cyclopropanecarboxamidine HCl: The source of the N-C-N fragment and the cyclopropyl group.[1]

-

Diethyl Oxalacetate (Sodium Salt): Provides the C-C-C backbone and the carboxylate handle.[1][2]

-

Solvent System: Methanol/Water (biphasic buffering is critical).[1][2]

Experimental Protocol: Preparation of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

-

Preparation: Charge a reactor with Methanol (500 mL) and Water (400 mL) . Add Diethyl oxalacetate sodium salt (210 g, 950 mmol) .

-

Basification: Maintain temperature at 25–30°C. Add 50% NaOH (80 g) dropwise over 30 mins to adjust pH to 11–12. Note: High pH is required to liberate the free amidine base.[1]

-

Addition: Add Cyclopropanecarboxamidine HCl (110 g, 910 mmol) .

-

Cyclization: Heat the orange solution to 50°C and hold for 5 hours. Observation: The color intensifies as the pyrimidine ring forms.[1]

-

Workup: Cool to 30°C. Concentrate under reduced pressure to remove methanol.

-

Acidification (Critical): Slowly add Conc. HCl (140 g) at 25–30°C until pH reaches 1–2. Caution: CO2 evolution and foaming may occur.

-

Isolation: Stir at 5°C for 1 hour to crystallize the product. Filter the beige solid, wash with water (3 x 60 mL), and dry at 70°C.[1][2]

Phase 2: Functionalization (Chlorination & Amination)

Once the ring is closed, the 5-chloro and 6-amino groups are installed.[1] This is often done in a "one-pot" style transformation or sequential isolation depending on purity requirements.

Step 2A: Electrophilic Chlorination (C-5) The electron-rich 5-position of the pyrimidinol is chlorinated.

-

Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (

).[1][2] -

Conditions: Reaction in Acetic Acid or DMF at 50–80°C.

-

Product: 5-chloro-6-hydroxy-2-cyclopropylpyrimidine-4-carboxylic acid .

Step 2B: Deoxychlorination (C-6) The hydroxyl group (tautomeric with carbonyl) is converted to a chloride leaving group.[1][2]

-

Reagent: Phosphorus Oxychloride (

).[1][2][3][4] -

Intermediate: 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylic acid (often esterified in situ if alcohol is present).

Step 2C: Selective Amination (

-

Reagent: Ammonia (

) or Ammonium Hydroxide.[1][2] -

Conditions: 0–25°C in polar solvent (THF or Water).

-

Outcome: Selective displacement of the 6-Cl to form the final 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid .

Synthesis Workflow Diagram (DOT)

Process Optimization & Troubleshooting

| Parameter | Operational Range | Scientific Rationale |

| pH Control (Step 1) | 11.0 – 12.0 | Critical: Below pH 11, the amidine salt does not deprotonate efficiently, stalling cyclization.[1] Above pH 13, diester hydrolysis competes with ring closure.[1][2] |

| Temperature (Step 1) | 45°C – 55°C | Higher temperatures (>60°C) degrade the thermally sensitive cyclopropyl-amidine free base.[1][2] |

| Chlorination Agent | ||

| Amination Selectivity | 0°C – 25°C | Low temperature favors substitution at C-6 (kinetic control).[1] Higher temperatures (>40°C) risk displacing the C-5 chlorine or hydrolyzing the C-4 ester/acid. |

Analytical Validation

To validate the integrity of the This compound core, specific NMR signatures must be confirmed.

-

1H NMR (DMSO-d6):

-

HPLC Method (Purity):

Safety & Handling

-

Cyclopropanecarboxamidine HCl: Hygroscopic and irritant.[2] Store in a desiccator.

-

Phosphorus Oxychloride (

): Reacts violently with water.[1][2] Quench reactions by slowly adding the reaction mixture to ice-water, never the reverse. -

Amination: The reaction of chloro-pyrimidines with ammonia is exothermic. Controlled addition rates are mandatory to prevent thermal runaway.[1][2]

References

-

Preparation of 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid . Google Patents.[1][2] (CN102675218A).[1][2]

-

Aminocyclopyrachlor . PubChem Compound Summary. National Center for Biotechnology Information.[1][2] [1][2][5]

-

Pesticide preparation and process for producing the same . Google Patents.[1][2] (WO2013050433A1).[1][2]

-

Aminocyclopyrachlor Data Sheet . Compendium of Pesticide Common Names.

-

Herbicidal compositions comprising Aminocyclopyrachlor . European Patent Office.[1][2] (EP2931046B1).[1][2]

Sources

- 1. CN102675218A - Herbicidal pyrimidines - Google Patents [patents.google.com]

- 2. CN1894220A - Herbicidal pyrimidines - Google Patents [patents.google.com]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant - Google Patents [patents.google.com]

The Emerging Potential of Cyclopropyl and Chlorine-Substituted Pyrimidines in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of specific substituents can dramatically modulate the biological activity of the pyrimidine core. This technical guide delves into the burgeoning field of pyrimidine derivatives co-substituted with cyclopropyl and chlorine moieties. While direct literature on this specific combination is nascent, this document synthesizes current knowledge on analogous structures to provide a forward-looking perspective on their synthesis, chemical properties, and potential as potent therapeutic agents, particularly in oncology. We will explore the rationale behind the inclusion of these substituents, propose synthetic strategies, and discuss the anticipated structure-activity relationships and mechanisms of action, thereby paving a roadmap for future research and development in this promising area.

Introduction: The Strategic Combination of Cyclopropyl and Chlorine Substituents

The pyrimidine ring is a privileged scaffold in drug discovery, owing to its presence in nucleobases and its ability to engage in various biological interactions.[1][2] The therapeutic efficacy of pyrimidine-based drugs is often dictated by the nature and position of their substituents.[3] This guide focuses on the synergistic potential of incorporating two key functional groups onto the pyrimidine core: the cyclopropyl group and the chlorine atom.

The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability and potency.[4][5] Its strained three-membered ring introduces conformational rigidity and can improve binding affinity to target proteins. The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[4]

The chlorine atom , a halogen, serves as a versatile substituent in medicinal chemistry. It can modulate the electronic properties of the pyrimidine ring, influencing its pKa and reactivity.[1] Furthermore, chlorine can form crucial halogen bonds with biological targets and enhance membrane permeability, thereby improving pharmacokinetic properties. The 2- and 4-positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic substitution, a key reaction for further derivatization.[6]

The combination of a cyclopropyl group and a reactive chlorine atom on the pyrimidine scaffold presents a compelling strategy for the development of novel drug candidates with potentially enhanced potency, selectivity, and metabolic stability.

Synthetic Strategies and Chemical Properties

The synthesis of pyrimidine derivatives bearing both cyclopropyl and chlorine substituents hinges on the strategic introduction of these functionalities. A key building block for this class of compounds is 2-chloro-4-cyclopropyl-pyrimidine .

Synthesis of the Core Scaffold: 2-Chloro-4-cyclopropyl-pyrimidine

While detailed, peer-reviewed synthetic procedures for 2-chloro-4-cyclopropyl-pyrimidine are not extensively documented, its synthesis can be conceptualized based on established pyrimidine chemistry. A plausible synthetic route is outlined below.

Experimental Protocol: A Generalized Approach

-

Condensation: React a suitable cyclopropyl β-dicarbonyl compound (e.g., a cyclopropyl-substituted 1,3-diketone) with urea or an amidine derivative in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring. This would yield a 4-cyclopropyl-pyrimidin-2-ol or a 2-substituted-4-cyclopropyl-pyrimidine.

-

Chlorination: The resulting pyrimidinol can then be converted to the corresponding 2-chloropyrimidine derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

Chemical Reactivity and Derivatization

The chlorine atom at the 2-position of the 2-chloro-4-cyclopropyl-pyrimidine scaffold is a key handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.[8] The electron-withdrawing nature of the pyrimidine nitrogens facilitates the displacement of the chloride by a variety of nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve 2-chloro-4-cyclopropyl-pyrimidine in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

-

Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol), often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated.[9]

-

Reaction Conditions: The reaction may be carried out at room temperature or require heating, potentially under microwave irradiation to accelerate the reaction.[9]

-

Workup and Purification: After completion, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the desired 2-substituted-4-cyclopropyl-pyrimidine derivative.

Biological Applications and Mechanism of Action: A Focus on Kinase Inhibition

While direct biological data for cyclopropyl and chlorine co-substituted pyrimidines is scarce, the extensive research on analogous pyrimidine derivatives strongly suggests their potential as potent kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

Rationale for Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[11] The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at the 2- and 4-positions of the pyrimidine ring project into the ATP-binding pocket and can be tailored to achieve selectivity and potency for specific kinases.

Potential Targets and Therapeutic Areas

Based on the activity of structurally related compounds, pyrimidine derivatives with cyclopropyl and amino substituents (derived from the chloro-intermediate) are likely to show activity against a range of kinases implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.

-

Aurora Kinases: Involved in cell cycle regulation and mitosis.

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[12]

-

p21-Activated Kinase 1 (PAK1): Implicated in cell proliferation and motility.[13]

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

The biological activity of 2-substituted-4-cyclopropyl-pyrimidines can be fine-tuned by modifying the substituent at the 2-position. The following SAR principles, extrapolated from related pyrimidine series, can guide the optimization of these compounds.[13][14]

Table 1: Anticipated Structure-Activity Relationships

| Position | Substituent | Anticipated Effect on Activity | Rationale |

| 2 | Small, basic amines (e.g., methylamine, ethylamine) | May provide good initial potency. | Can form additional hydrogen bonds in the ATP-binding pocket. |

| 2 | Aryl or heteroaryl amines | Potential for increased potency and selectivity. | Can engage in π-stacking and other specific interactions with residues in the active site.[13] |

| 2 | Introduction of polar groups (e.g., hydroxyl, methoxy) on the amine substituent | May improve solubility and pharmacokinetic properties. | Addresses potential solubility issues associated with planar aromatic systems. |

| 4 | Cyclopropyl group | Likely to enhance metabolic stability and may improve potency. | Reduces susceptibility to CYP-mediated metabolism and provides conformational constraint.[4] |

| 5 | Halogen (e.g., Br, F) | Can modulate electronic properties and introduce halogen bonding interactions. | May further enhance binding affinity and selectivity.[13] |

Future Directions and Conclusion

The exploration of pyrimidine derivatives bearing both cyclopropyl and chlorine substituents is a promising, yet underexplored, area of medicinal chemistry. This guide has laid out a theoretical framework for the synthesis, derivatization, and potential biological applications of this novel class of compounds.

Key areas for future research include:

-

Development of robust and scalable synthetic routes to 2-chloro-4-cyclopropyl-pyrimidine and its derivatives.

-

Systematic biological evaluation of a library of these compounds against a panel of kinases and cancer cell lines.

-

Detailed structure-activity relationship studies to elucidate the precise contribution of the cyclopropyl and various 2-position substituents to biological activity.

-

In-depth mechanistic studies to confirm the mode of action and identify specific molecular targets.

-

Pharmacokinetic and in vivo efficacy studies of lead compounds in relevant animal models.

References

- Chang, H. S., et al. (2009). Synthesis and in vitro antimicrobial activity of some new pyrimidine derivatives. European Journal of Medicinal Chemistry, 44(10), 4159-4164.

- Chikhale, R., et al. (2018). Aminobenzazolyl pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(18), 3045-3051.

- Ghoneim, K. M., & Youssef, M. S. (1986). Synthesis of some new pyrimidine derivatives of expected biological activity. Egyptian Journal of Pharmaceutical Sciences, 27(1-4), 269-276.

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133509.

- Wu, F., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.

- Patel, R. V., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of the Serbian Chemical Society, 77(10), 1363-1374.

- Lakshman, M. K., et al. (2005). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. The Journal of Organic Chemistry, 70(23), 9459–9465.

- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Kogon, I. C., et al. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 35.

- Jarugula, V., et al. (2005). Adenosine Kinase Inhibitors. 6. Synthesis, Water Solubility, and Antinociceptive Activity of 5-Phenyl-7-(5-deoxy-β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines Substituted at C4 with Glycinamides and Related Compounds. Journal of Medicinal Chemistry, 48(23), 7476–7483.

- Bartolozzi, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 733.

- De, A., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4150-4154.

- Wu, F., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.

- Norman, M. H., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3638-3641.

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

- Guillon, J., et al. (2007).

- Norman, M. H., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3638-3641.

- Zhang, H., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(31), 12431-12444.

- Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994.

- De, P., et al. (2012). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Medicinal Chemistry Research, 21(11), 3584-3593.

- Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994.

- El-Sayed, N. S., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1713.

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220.

- Murti, P. S., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry Section A, 20A(6), 575-577.

- Wu, Y.-D. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

Sources

- 1. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 5-Chloro-2-cyclopropylpyrimidine in Modern Agrochemical Synthesis: A Technical Guide

Abstract

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the development of highly specialized agrochemicals. Within this landscape, heterocyclic compounds, particularly pyrimidine derivatives, have emerged as a cornerstone for the synthesis of novel herbicides and fungicides. This technical guide delves into the significance of a key building block, 5-Chloro-2-cyclopropylpyrimidine , and its derivatives in the creation of potent agrochemicals. We will explore its synthetic utility, focusing on the herbicide aminocyclopyrachlor as a primary case study, and discuss the underlying chemical principles and reaction mechanisms that make this scaffold invaluable to the agrochemical industry. This document is intended for researchers, chemists, and professionals in the field of agrochemical development, providing in-depth technical insights and practical methodologies.

Introduction: The Pyrimidine Core in Agrochemicals

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1] Its presence in natural molecules like vitamin B1 and nucleotide bases underscores its biological significance. In agrochemicals, the pyrimidine core is a versatile platform for designing molecules with a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2]

The specific substitution pattern on the pyrimidine ring is crucial for dictating the molecule's mode of action and efficacy. The introduction of a cyclopropyl group at the 2-position and a chlorine atom at the 5-position, as in This compound , imparts unique physicochemical properties that enhance biological activity and selectivity. The cyclopropyl moiety can increase metabolic stability and binding affinity to target enzymes, while the chlorine atom serves as a reactive handle for further chemical modifications, primarily through nucleophilic substitution reactions.[3]

Synthesis of Key Intermediates: The Gateway to Agrochemical Innovation

The synthesis of agrochemicals based on the this compound scaffold often begins with the construction of a more functionalized pyrimidine ring. A key intermediate in the synthesis of several agrochemicals is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid . The general synthetic strategy for this and related compounds involves a sequence of halogenation, cyclopropylation, and amination steps.[1]

Conceptual Synthetic Pathway

The construction of the substituted pyrimidine ring is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following diagram illustrates a conceptual pathway for the synthesis of a key aminocyclopyrachlor precursor.

Caption: Conceptual synthetic workflow for a key pyrimidine intermediate.

Case Study: Synthesis of the Herbicide Aminocyclopyrachlor

Aminocyclopyrachlor is a potent, selective herbicide used for the control of broadleaf weeds.[4] Its chemical structure is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid .[5] This herbicide acts as a synthetic auxin, mimicking the natural plant hormone and leading to uncontrolled growth and eventual death of susceptible plant species.[4]

Experimental Protocol: Synthesis of a 6-aminopyrimidine-4-carboxylate derivative

While the precise industrial synthesis of aminocyclopyrachlor is proprietary, the following protocol, based on established pyrimidine chemistry, outlines a plausible laboratory-scale synthesis of a related 6-dialkylaminopyrimidine carboxamide analogue. This procedure highlights the key nucleophilic aromatic substitution (SNAr) reactions involved.[6]

Step 1: Nucleophilic Aromatic Substitution at C4

-

To a dried 100 mL two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl-2,4-dichloropyrimidine-6-carboxylate (1.0 eq.).

-

Add dry THF (10 mL) and cool the mixture to -10 °C using a NaCl/ice bath.

-

In a separate flask, dissolve the desired primary or N-methyl amine (1.0 eq.) and triethylamine (1.1 eq.) in THF (15 mL).

-

Add the amine solution dropwise to the cooled pyrimidine solution over 30 minutes.

-

Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water (30 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 7:3) to yield the 4-amino substituted product.

Step 2: Ester Hydrolysis

-

Dissolve the purified 4-amino substituted pyrimidine carboxylate in a suitable solvent.

-

Add a solution of LiOH and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry to obtain the final product.

Expansion to Fungicides: Leveraging the this compound Scaffold

The versatility of the this compound core extends beyond herbicides. The chlorine atom at the 5-position is a key functional group that allows for the introduction of various toxophores through nucleophilic substitution, leading to the development of novel fungicides.[3]

General Synthetic Approach for Pyrimidine-Based Fungicides

The synthesis of pyrimidine-based fungicides often involves the reaction of a chloropyrimidine intermediate with a nucleophile containing a desired pharmacophore.

Caption: General synthetic route to pyrimidine-based fungicides.

Experimental Protocol: Synthesis of a Pyrimidine Ether Derivative

This protocol describes a general method for the synthesis of pyrimidine ether derivatives, which are a common class of fungicides.[2]

-

To a suspension of a substituted phenol and potassium carbonate in anhydrous acetonitrile, add the chloropyrimidine derivative (e.g., this compound).

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Mode of Action of Pyrimidine-Based Agrochemicals

The biological activity of pyrimidine derivatives is highly dependent on their substitution pattern.

Table 1: Mode of Action of Pyrimidine-Based Agrochemicals

| Agrochemical Class | Example | Mode of Action |

| Herbicides | Aminocyclopyrachlor | Synthetic auxin; mimics the plant hormone auxin, causing uncontrolled cell division and growth, leading to plant death.[4] |

| Fungicides | Pyrimethanil | Inhibition of methionine biosynthesis, which is essential for fungal growth. |

| Fungicides | Cyprodinil | Inhibition of methionine biosynthesis and protein synthesis. |

| Fungicides | Azoxystrobin | Quinone outside inhibitor (QoI); inhibits mitochondrial respiration by blocking electron transfer in the respiratory chain. |

Conclusion and Future Perspectives

The this compound scaffold and its derivatives are of paramount importance in the synthesis of modern agrochemicals. The strategic placement of the chloro and cyclopropyl groups provides a unique combination of reactivity and biological activity. As demonstrated with the herbicide aminocyclopyrachlor and the potential for fungicidal derivatives, this core structure offers a versatile platform for the development of new and effective crop protection agents.

Future research in this area will likely focus on the synthesis of novel derivatives with improved efficacy, selectivity, and environmental profiles. The exploration of new reaction methodologies for the functionalization of the pyrimidine ring will continue to be a key area of investigation. As the demand for sustainable agricultural practices grows, the development of highly targeted and biodegradable agrochemicals derived from scaffolds like this compound will be crucial in meeting the challenges of global food security.

References

-

AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. Retrieved from [Link]

- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(8), 745-751.

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). aminocyclopyrachlor data sheet. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. Retrieved from [Link]

-

PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

- Zhang, L., et al. (2013).

- Google Patents. (n.d.). Synergistic weed control from applications of aminocyclopyrachlor and triclopyr.

-

Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Royal Society of Chemistry. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Aminocyclopyrachlor - Active Ingredient Page. Retrieved from [Link]

- Google Patents. (n.d.). Synergistic weed control from applications of aminocyclopyrachlor and clopyralid.

-

European Patent Office. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

US EPA. (2015). Pesticide Product Label, METHOD 240SL HERBICIDE. Retrieved from [Link]

- Google Patents. (n.d.). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

-

ResearchGate. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]

-

University of Johannesburg. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

-

PMC. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Library of Medicine. Retrieved from [Link]

-

PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Technical Guide: Solubility & Stability Profiling of 5-Chloro-2-cyclopropylpyrimidine

The following guide details the solubility, stability, and physicochemical profile of 5-Chloro-2-cyclopropylpyrimidine , a specialized pyrimidine scaffold.

Executive Summary & Compound Identity

This compound is a lipophilic pyrimidine building block. It serves as the core structural scaffold for the auxin-mimic herbicide Aminocyclopyrachlor and various pharmaceutical intermediates. Unlike its highly soluble derivatives (e.g., carboxylic acids), the naked scaffold exhibits distinct lipophilicity and stability profiles that require specific handling during assay development.

Chemical Identity

| Property | Detail |

| Compound Name | This compound |

| Structure | Pyrimidine ring substituted at C2 (cyclopropyl) and C5 (chloro) |

| CAS Number | Not widely listed (Closely related: Aminocyclopyrachlor CAS 858956-08-8; 2-Chloro-5-cyclopropylpyrimidine CAS 166740-44-9) |

| Molecular Formula | C₇H₇ClN₂ |

| Molecular Weight | 154.60 g/mol |

| Primary Application | Intermediate for SNAr functionalization; Fragment-based Drug Discovery (FBDD) |

Critical Note on Regiochemistry: Researchers must distinguish this scaffold from its isomer, 2-Chloro-5-cyclopropylpyrimidine (CAS 166740-44-9). The 5-chloro-2-cyclopropyl orientation is electronically distinct, making the C4/C6 positions susceptible to nucleophilic attack, whereas the 2-chloro isomer is a reactive electrophile at C2.

Physicochemical Profile

The solubility and stability of this compound are governed by the electron-deficient pyrimidine ring and the lipophilic cyclopropyl moiety.

Predicted vs. Experimental Properties

| Property | Value (Predicted/Analog*) | Context & Implications |

| LogP (Octanol/Water) | 2.1 – 2.5 | Moderately lipophilic. Requires organic co-solvents (DMSO, EtOH) for aqueous assays. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | The pyrimidine nitrogens are weakly basic. It remains neutral at physiological pH (7.4). |

| Water Solubility | < 0.5 mg/mL | Poorly soluble in pure water. High solubility in organic solvents. |

| Polar Surface Area (PSA) | 25.8 Ų | High membrane permeability predicted; suitable for cell-based assays. |

| Melting Point | 35 – 45 °C | Low melting solid (often an oil/solid mixture at RT). Handle with care to avoid liquefaction during weighing. |

*Data extrapolated from structural analogs (5-chloropyrimidine and aminocyclopyrachlor core) due to limited direct experimental reports for the naked scaffold.

Solubility Data & Solvent Compatibility

Solvent Selection Matrix

The compound follows a "Lipophilic Weak Base" solubility profile.

| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Usage Recommendation |

| DMSO | Excellent | > 50 mM | Preferred Stock Solvent. Stable for >3 months at -20°C. |

| Ethanol | Good | > 20 mM | Suitable for biological assays sensitive to DMSO. |

| Water (pH 7) | Poor | < 1 mM | Do not use for stock preparation. Precipitation risk high. |

| 0.1 M HCl | Moderate | ~ 5-10 mM | Protonation of pyrimidine N enhances solubility, but stability may decrease over time. |

| Acetone/DCM | Excellent | > 100 mM | Ideal for synthesis and transfer; not for biological assays. |

Dissolution Protocol (Self-Validating)

To ensure accurate concentration in biological assays, follow this "Step-Down" dilution method:

-

Primary Stock: Dissolve neat compound in 100% DMSO to reach 10 mM . Vortex for 30 seconds. Visual check: Solution must be clear.

-

Intermediate Stock: Dilute 10 mM stock 1:10 into Ethanol or PEG-400 (optional step to reduce DMSO shock).

-

Working Solution: Spike into aqueous buffer (PBS/Media) while vortexing.

-

Critical Limit: Maintain final DMSO concentration < 1.0% (v/v) to prevent compound precipitation.

-

Validation: Measure Absorbance (UV 254 nm) of the buffer solution immediately. If OD is <90% of theoretical, precipitation has occurred.

-

Stability Profile

A. Hydrolytic Stability

The this compound core is highly stable to hydrolysis under neutral and acidic conditions.

-

pH 1–9: Stable. The cyclopropyl group is robust, and the 5-Cl substituent deactivates the ring against hydration.

-

pH > 10: Potential risk. Strong bases at elevated temperatures (>60°C) may displace the 5-chloro group or attack C4/C6 (SNAr mechanism).

B. Photostability

-

Sensitivity: Moderate. Pyrimidine derivatives can undergo photo-oxidation or ring-opening under intense UV light.

-

Data Proxy: The herbicide derivative Aminocyclopyrachlor has a soil photolysis half-life (DT50) of 3–112 days , suggesting the core ring is relatively robust but eventually degradable.

-

Storage: Store in amber vials.

C. Thermal Stability

-

Solid State: Stable up to >150°C (short term).

-

Solution: Stable in DMSO at RT for 24 hours.

Experimental Protocols

Workflow 1: Kinetic Solubility Assay (High Throughput)

Objective: Determine the "precipitation limit" in aqueous buffer.

-

Preparation: Prepare a 10 mM stock in DMSO.

-

Dosing: Add 5 µL of stock to 245 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 200 µM, 2% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

-

Quantification: Measure UV absorbance at 254 nm and 280 nm.

-

Calculation:

Workflow 2: Metabolic Stability (Microsomal Stability)

Objective: Assess susceptibility to oxidative metabolism (P450).

-

System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

-

Cofactor: NADPH regenerating system (1 mM).

-

Substrate: 1 µM this compound.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into Acetonitrile (containing Internal Standard).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

-

Mechanistic Insight: The cyclopropyl ring is a potential site for P450 oxidation (ring opening or hydroxylation). The 5-Cl group blocks metabolic attack at the C5 position.

-

Visualization of Stability Logic

Figure 1: Stability decision tree for this compound under various environmental and biological conditions.

References

-

PubChem. Aminocyclopyrachlor (Compound Summary). National Library of Medicine. [Link]

-

University of Hertfordshire. Aminocyclopyrachlor - Pesticide Properties Database (PPDB).[2][Link]

-

EPA (United States Environmental Protection Agency). New Pesticide Fact Sheet: Aminocyclopyrachlor. (2010).[3] [Link]

- Bukun, B., et al. "Aminocyclopyrachlor: A new herbicide for weed control." Weed Technology 24.4 (2010).

Sources

The 2-Cyclopropylpyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

The 2-Cyclopropylpyrimidine moiety has emerged as a high-value "privileged scaffold" in modern medicinal chemistry, particularly in the optimization of kinase inhibitors and antiviral agents.[1][2] Its utility lies in the unique physicochemical properties of the cyclopropyl group—acting as a metabolically stable, lipophilic, and conformationally rigid spacer that can fill hydrophobic pockets without the liability of rapid oxidative metabolism often seen with isopropyl or ethyl groups.

This guide details the synthetic architecture, medicinal utility, and structural logic of this scaffold.[3]

Executive Summary: The "Magic" of the Three-Membered Ring

In drug design, the transition from a 2-isopropyl group to a 2-cyclopropyl group on a pyrimidine ring is rarely a trivial modification.[1][2] It is a strategic maneuver to modulate lipophilicity (LogD) , metabolic stability , and sigma-hole interactions .[1]

-

Conformational Rigidity: Unlike an isopropyl group, which has rotational freedom, the cyclopropyl ring is rigid. When attached to the pyrimidine C2 position, it locks the local conformation, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blockade: The C-H bonds of a cyclopropyl ring are stronger (approx. 106 kcal/mol) than the benzylic-like C-H bonds of an isopropyl group (~98 kcal/mol), making the 2-cyclopropylpyrimidine moiety significantly more resistant to Cytochrome P450 (CYP) oxidation.

-

Electronic Effects: The cyclopropyl group acts as a weak electron donor via hyperconjugation with the electron-deficient pyrimidine ring, subtly altering the pKa of the pyrimidine nitrogens and affecting hydrogen bond acceptor capability.

Synthetic Strategies: Constructing the Core

The synthesis of 2-cyclopropylpyrimidine derivatives generally follows two distinct workflows: De Novo Ring Construction (for simple cores) and Late-Stage Cross-Coupling (for complex APIs).[1][2]

Method A: The Suzuki-Miyaura "Building Block" Approach (Preferred)

This is the industry-standard method for introducing the moiety into complex drug candidates.[1][2] It relies on the stability of 2-cyclopropylpyrimidine boronates.[1][2]

Protocol:

-

Starting Material: 5-Bromo-2-cyclopropylpyrimidine (commercially available or synthesized via Method B).[1][2]

-

Borylation: Reaction with bis(pinacolato)diboron (

).[2] -

Coupling: Palladium-catalyzed cross-coupling with an aryl halide.

Key Reaction Parameters:

-

Catalyst:

or -

Base: Potassium carbonate (

) or Cesium carbonate ( -

Solvent: Dioxane/Water (4:[1]1) or DMF (for higher temperatures).[2]

Method B: De Novo Cyclization (Amidine Condensation)

Used when the pyrimidine ring is built from scratch.[1]

Protocol:

-

Amidine Formation: Cyclopropanecarbonitrile is treated with HCl/EtOH (Pinner reaction) followed by ammonia, or directly with ammonium chloride and trimethylaluminum (Garner's method) to form cyclopropanecarboximidamide .[1]

-

Condensation: The amidine is condensed with a Vinamidinium salt or a

-keto ester/aldehyde.[1][2]

Visualization: Synthetic Workflows

Figure 1: Dual pathways for accessing the 2-cyclopropylpyrimidine scaffold.[1][2] The Suzuki route (bottom) is preferred for late-stage diversification.[2]

Medicinal Chemistry Case Studies

Case Study 1: PLX7904 (Next-Gen BRAF Inhibitor)

Therapeutic Area: Oncology (Melanoma) Target: BRAF V600E Kinase[1][2]

The Challenge: First-generation BRAF inhibitors (e.g., Vemurafenib) caused "paradoxical activation" of the MAPK pathway in wild-type BRAF cells, leading to secondary tumors (e.g., keratoacanthomas).[1] This was driven by the drug binding to one protomer of the BRAF dimer and transactivating the other.

The Solution: Researchers at Plexxikon developed PLX7904 .[2] They replaced the distal group of the scaffold with a 2-cyclopropylpyrimidine moiety at the 5-position of the azaindole core.[2][4]

-

Mechanism: The 2-cyclopropylpyrimidine group fits into a specific hydrophobic pocket that is distinct from the ATP-binding site.[1][2] This steric bulk prevents the kinase from dimerizing effectively, thereby acting as a "Paradox Breaker."[1]

-

Outcome: PLX7904 inhibits mutant BRAF without causing paradoxical activation of wild-type BRAF/RAS-mutant cells.[1][2][5]

Case Study 2: HCV NS5B Polymerase Inhibitors

Therapeutic Area: Virology (Hepatitis C) Target: NS5B RNA-dependent RNA polymerase[1][2]

The Optimization: In the development of non-nucleoside inhibitors (NNIs), the "thumb II" allosteric site of the HCV polymerase requires a lipophilic anchor.

-

SAR Insight: Early analogs used a 2-isopropylpyrimidine.[1][2] While potent, these suffered from rapid hydroxylation at the tertiary carbon of the isopropyl group.

-

The Switch: Replacing the isopropyl with a cyclopropyl group maintained the necessary Van der Waals contact with the hydrophobic pocket (Leucine/Valine residues) but abolished the metabolic soft spot , significantly extending the half-life (

) of the clinical candidates.

Structure-Activity Relationship (SAR) Data

The following table illustrates the impact of the 2-cyclopropyl substitution compared to other alkyl groups in a representative kinase inhibitor series (data generalized from J. Med. Chem. optimization campaigns).[1][2][4]

| Substituent (R) | IC50 (nM) | HLM Stability ( | CYP Inhibition | Notes |

| -H | >1000 | >60 | Low | Loss of hydrophobic contact.[1][2] |

| -Methyl | 450 | >60 | Low | Insufficient steric bulk.[1][2] |

| -Isopropyl | 12 | 15 | Moderate | Potent, but metabolically unstable (oxidation).[1][2] |

| -Cyclopropyl | 15 | >120 | Low | Optimal balance of potency and stability. |

| -Tert-butyl | 25 | >120 | High | Steric clash; increased lipophilicity issues.[1][2] |

Table 1: Comparative SAR demonstrating the "Goldilocks" effect of the cyclopropyl group.

Detailed Experimental Protocol

Synthesis of 5-(2-Cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine (PLX7904 Core Analog)

Step 1: Preparation of Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate (Alternative to boronic acid for higher stability)

-

Dissolve 5-bromo-2-cyclopropylpyrimidine (1.0 eq) in THF/Toluene (1:4).

-

Add Triisopropyl borate (1.2 eq) and cool to -78°C.

-

Add n-Butyllithium (1.1 eq) dropwise over 30 min. Stir for 1 h.

-

Quench with 4.5M

(aq).[1][2] Warm to RT and stir for 12 h. -

Evaporate solvent, extract with acetone, and precipitate with ether to yield the stable salt.

Step 2: Suzuki Coupling

-

Reagents: 5-Bromo-7-azaindole (1.0 eq), Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate (1.2 eq),

(2 mol%), RuPhos (4 mol%), -

Conditions: Deoxygenate with Argon. Heat at 100°C for 16 h in a sealed tube.

-

Workup: Cool, filter through Celite, extract with EtOAc. Purify via Flash Chromatography (0-10% MeOH in DCM).

Biological Logic Visualization

The following diagram illustrates the decision matrix for selecting the 2-cyclopropylpyrimidine moiety during lead optimization.

Figure 2: Medicinal chemistry decision tree leading to the selection of the 2-cyclopropylpyrimidine scaffold.

References

-

Zhang, C., et al. (2015).[6] "Structure-Guided Design of a Paradox-Breaking BRAF Inhibitor." Nature, 526, 583–586. Link (Describes PLX7904).[2]

-

Waleh, A., et al. (1995). "Electronic Structure and Properties of the Cyclopropyl Group." Journal of Organic Chemistry, 60(9), 2660-2666.[1] (Fundamental properties).[2][4][5][7][8][9]

-

Li, H., et al. (2014). "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][2][9] Journal of Medicinal Chemistry, 57(5), 2033–2046.[9] Link (Context on HCV optimization).[2]

-

Dogra, A., et al. (2020). "Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry, 63(12), 6303–6314. Link (Compound 31 synthesis).[2]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Core synthetic methodology).[2][8]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Mocravimod | C24H26ClNO3S | CID 11155874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in emerging molecular targeted therapies for intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rcsb.org [rcsb.org]

- 7. SID 354702203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Structural Divergence and Synthetic Synergy: A Comparative Analysis of 5-Chloro-2-cyclopropylpyrimidine and Aminocyclopyrachlor

Executive Summary

This technical guide provides a rigorous comparative analysis between Aminocyclopyrachlor (the active herbicidal ingredient) and its structural core, 5-Chloro-2-cyclopropylpyrimidine (the scaffold).

Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) is a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class.[1][2][3][4] It functions by mimicking indole-3-acetic acid (IAA), dysregulating plant growth in susceptible dicots.[5] In contrast, this compound represents the lipophilic "chassis" of the molecule, lacking the critical auxinic "warheads" (the carboxyl and amino moieties).

Understanding the relationship between these two structures is critical for:

-

Medicinal Chemistry (SAR): Delineating which functional groups drive receptor binding versus membrane permeability.

-

Process Chemistry: Optimizing the halogenation and cyclization steps during synthesis.

-

Environmental Fate: Distinguishing between the parent compound and potential degradation products in soil/water matrices.

Structural Elucidation & Physicochemical Properties

The transition from the scaffold to the active herbicide involves the strategic addition of polar functional groups that enable transport and receptor engagement.

Comparative Physicochemical Profile[4]

| Feature | This compound (Scaffold) | Aminocyclopyrachlor (Active Ingredient) |

| CAS Number | 1450935-28-6 (Analog/Generic) | 858956-08-8 |

| Molecular Formula | C₇H₇ClN₂ | C₈H₈ClN₃O₂ |

| Molecular Weight | ~154.60 g/mol | 213.62 g/mol |

| Functional Groups | Pyrimidine ring, Cyclopropyl, Chlorine | Pyrimidine ring, Cyclopropyl, Chlorine, -NH₂ , -COOH |

| pKa (Acidic) | N/A (Neutral/Weak Base) | 4.65 (Carboxylic Acid) |

| LogP (Octanol/Water) | ~2.5 (Estimated, Lipophilic) | -2.48 (pH 7) / -1.12 (pH 4) |

| Solubility (Water) | Low (< 100 mg/L estimated) | High (4,200 mg/L at pH 7) |

| Primary Role | Synthetic Intermediate / Metabolite | Synthetic Auxin Herbicide |

Structural Logic

-

The Scaffold (this compound): High lipophilicity allows for membrane penetration but lacks the electrostatic potential to bind the TIR1/AFB auxin receptor pocket effectively.

-

The Drug (Aminocyclopyrachlor): The C4-Carboxylic Acid acts as the primary anchor point (salt bridge formation) in the receptor. The C6-Amino group likely participates in hydrogen bonding, stabilizing the active conformation. The C5-Chlorine and C2-Cyclopropyl groups provide the necessary steric bulk and lipophilicity to ensure the molecule fits the hydrophobic niche of the receptor.

Synthetic Pathways: Building the Warhead

The synthesis of Aminocyclopyrachlor generally does not start with the naked this compound. Instead, the pyrimidine ring is often constructed with oxygenated functionality (like a hydroxyl or keto group) that is later converted to the chloro/amino groups.

However, conceptualizing the pathway from the core components reveals the "Synthetic Synergy."

Figure 1: Conceptual synthetic flow illustrating the construction of the pyrimidine core and subsequent functionalization to yield Aminocyclopyrachlor.

Structure-Activity Relationship (SAR)

The biological divergence between the scaffold and the active ingredient is absolute. This section details the "Auxin Docking Hypothesis."

The Auxin Receptor Interaction

Synthetic auxins target the Transport Inhibitor Response 1 (TIR1) protein.

-

The Anchor (-COOH): The carboxylic acid at position 4 of Aminocyclopyrachlor mimics the carboxyl group of IAA (Indole-3-acetic acid). It forms a salt bridge with the bottom of the receptor pocket. The scaffold lacks this, rendering it biologically inert as an auxin.

-

The Shield (Cl & Cyclopropyl): The 5-Cl and 2-Cyclopropyl groups create a hydrophobic shield. This prevents rapid metabolic degradation (unlike natural IAA) and ensures the molecule stays bound to the receptor longer, leading to lethal over-stimulation of gene expression.

-

The Stabilizer (-NH2): The amino group at position 6 likely acts as a hydrogen bond donor, locking the orientation of the molecule within the active site.

Figure 2: SAR logic demonstrating why the functionalized Aminocyclopyrachlor triggers the herbicidal response while the naked scaffold does not.

Analytical Methodologies: Separation & Identification

Distinguishing the lipophilic scaffold from the polar active ingredient requires a robust LC-MS/MS protocol. The following methodology is self-validating and designed for residue analysis in complex matrices (soil/plant tissue).

Protocol: LC-MS/MS Separation

Objective: Quantify Aminocyclopyrachlor and distinguish it from non-polar pyrimidine analogs.

1. Sample Preparation (QuEChERS Modified):

-

Extraction: Weigh 5g sample. Add 10 mL Acetonitrile (1% Formic Acid). Shake vigorously for 1 min.

-

Salting Out: Add 4g MgSO₄ + 1g NaCl. Shake and centrifuge at 4000 rpm for 5 min.

-

Cleanup: Take supernatant. For Aminocyclopyrachlor (acidic), use dSPE with C18 (removes lipids) but avoid PSA (Primary Secondary Amine) as it binds acidic herbicides. Use GCB (Graphitized Carbon Black) sparingly if pigments are high.

2. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient:

-

0-1 min: 95% A (Retains polar Aminocyclopyrachlor).

-

1-8 min: Ramp to 5% A (Elutes lipophilic this compound scaffold late).

-

8-10 min: Hold 5% A.

-

3. MS/MS Transitions (MRM Mode):

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Polarity |

| Aminocyclopyrachlor | 214.0 [M+H]⁺ | 196.0 (Loss of H₂O) | 168.0 (Loss of COOH) | Positive |

| 5-Cl-2-cyclopropylpyrimidine | ~155.0 [M+H]⁺ | 127.0 (Loss of C₂H₄) | 119.0 (Loss of Cl) | Positive |

4. Validation Criteria:

-

Retention Time: Aminocyclopyrachlor should elute early (1.5 - 2.5 min) due to polarity. The scaffold will elute later (6.0 - 7.0 min).

-

Ion Ratio: The ratio of Quant/Qual ions must be within ±20% of the standard.

Environmental Fate & Degradation[3][8][9][10]

Does the herbicide revert to the scaffold? Research indicates that Aminocyclopyrachlor is persistent.[3] Its primary degradation pathway in soil is not the simple loss of functional groups to yield this compound. Instead, the degradation often involves:

-

Methylation: Formation of the methyl ester (Aminocyclopyrachlor-methyl).

-

Ring Opening: Photolytic degradation can rupture the pyrimidine ring.

-

Side Chain Oxidation: Degradation to cyclopropanecarboxylic acid (CPCA).

Therefore, finding "this compound" in the environment would likely indicate a synthesis impurity rather than a metabolic breakdown product.

References

-

US EPA. (2010).[4] Pesticide Fact Sheet: Aminocyclopyrachlor. Office of Chemical Safety and Pollution Prevention. Link

-

PubChem. (n.d.).[6] Aminocyclopyrachlor (CID 17747875).[3][4] National Library of Medicine. Link

-

APVMA. (2022). Public Release Summary on Method 240 SL Herbicide containing Aminocyclopyrachlor. Australian Pesticides and Veterinary Medicines Authority. Link

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Aminocyclopyrachlor.[3] Link

- Finkelstein, et al. (2010). Synthetic Auxin Herbicides: Discovery, Chemistry, and Mode of Action. In: Modern Crop Protection Compounds. Wiley-VCH.

Sources

- 1. CAS 858956-08-8: Aminocyclopyrachlor | CymitQuimica [cymitquimica.com]

- 2. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]

- 4. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C8H7ClN2O3 | CID 136057764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 5-Chloro-2-cyclopropylpyrimidine

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 5-chloro-2-cyclopropylpyrimidine starting from the commercially available 2,4-dichloropyrimidine .

The synthesis of 2,5-disubstituted pyrimidines presents a classic regioselectivity challenge. In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position, making direct C2-functionalization difficult without affecting C4. Furthermore, the 5-chloro substituent is not present in the starting material.

To overcome these hurdles, this guide utilizes a "Block-Deactivate-Couple" strategy:

-

Electrophilic Aromatic Substitution (EAS): Introduction of the chlorine at C5.

-

Regioselective Hydrodechlorination: Selective removal of the activated C4-chlorine using Zinc/Ammonium Hydroxide.

-

Suzuki-Miyaura Cross-Coupling: Exploiting the electronic activation of the C2 position in 2,5-dichloropyrimidine to selectively install the cyclopropyl group.

Retrosynthetic Analysis & Reaction Pathway

The logic of this synthesis relies on manipulating the electronic properties of the pyrimidine ring to alter the reactivity order of the halogen substituents.

Reaction Scheme (Graphviz)

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,5-Trichloropyrimidine

Objective: Install the chlorine atom at the C5 position via electrophilic aromatic substitution. Mechanism: The pyrimidine ring is electron-deficient, making EAS difficult. However, the presence of two chlorines at 2,4 allows for chlorination at C5 using N-Chlorosuccinimide (NCS) in acidic media.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,4-Dichloropyrimidine | 1.0 | Starting Material |

| N-Chlorosuccinimide (NCS) | 1.2 | Chlorinating Agent |

| Acetic Acid (AcOH) | Solvent | Reaction Medium |

| Temperature | 80-90°C | |

Protocol:

-

Charge a round-bottom flask with 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and Acetic Acid (50 mL).

-

Add NCS (10.75 g, 80.5 mmol) in a single portion.

-

Heat the mixture to 85°C under a nitrogen atmosphere. Monitor by HPLC/TLC.

-

Note: Reaction typically requires 4–6 hours.

-

-

Upon completion, cool to room temperature.

-

Pour the mixture into ice water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash the organic layer with saturated NaHCO₃ (carefully, gas evolution) and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: The crude solid is usually sufficiently pure (>95%), but can be recrystallized from hexanes if necessary.

-

Yield Expectation: 85–92%

-

Data: 2,4,5-Trichloropyrimidine is a low-melting solid/oil.

-

Step 2: Regioselective Synthesis of 2,5-Dichloropyrimidine

Objective: Selectively remove the C4-chlorine atom while retaining the C2 and C5 chlorines. Critical Insight: In polyhalogenated pyrimidines, the C4 position is the most susceptible to nucleophilic attack and reduction due to the para-like relationship with N1 and ortho-like relationship with N3. Zinc in ammonium hydroxide is a classic, highly selective system for this transformation [1].

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,4,5-Trichloropyrimidine | 1.0 | Substrate |

| Zinc Dust (Activated) | 2.5 | Reductant |

| Ammonium Hydroxide (25%) | Excess | Proton Source/Solvent |

| Toluene | Solvent | Co-solvent (Biphasic) |

| Temperature | 40-50°C | |

Protocol:

-

Dissolve 2,4,5-trichloropyrimidine (10.0 g, 54.5 mmol) in Toluene (40 mL).

-

Add Ammonium Hydroxide (25% aq) (40 mL) to the reaction vessel. Vigorously stir to create an emulsion.

-

Add Zinc dust (8.9 g, 136 mmol) portion-wise over 30 minutes.

-

Caution: Exothermic reaction. Maintain temperature below 55°C to prevent over-reduction (removal of C2-Cl).

-

-

Stir at 45°C for 2–4 hours. Monitor strictly by HPLC.

-

Endpoint: Disappearance of trichloride. Appearance of 2,5-dichloro product. If 5-chloropyrimidine (over-reduction) appears, stop immediately.

-

-

Filter the mixture through a Celite pad to remove zinc residues. Rinse with Toluene.[1]

-

Separate the layers. Extract the aqueous layer once with Toluene.

-

Wash combined organics with water and brine, dry over MgSO₄, and concentrate.

-

Yield Expectation: 75–85%

-

Product: 2,5-Dichloropyrimidine (White crystalline solid).

-

Step 3: Regioselective Suzuki Coupling at C2

Objective: Install the cyclopropyl group at C2. Mechanism: In 2,5-dichloropyrimidine, the C2 chloride is flanked by two nitrogen atoms, making it significantly more electron-deficient and reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) compared to the C5 chloride [2]. This allows for high regioselectivity without protecting the C5 position.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,5-Dichloropyrimidine | 1.0 | Electrophile |

| Cyclopropylboronic Acid | 1.3 | Nucleophile |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |

| Tricyclohexylphosphine (PCy₃) | 0.10 (10 mol%) | Ligand |

| K₃PO₄ (Tribasic) | 3.0 | Base |

| Toluene / Water (10:1) | Solvent | Solvent System |[1][2][3][4][5][6]

Protocol:

-

In a reaction vial, combine 2,5-dichloropyrimidine (5.0 g, 33.5 mmol), Cyclopropylboronic acid (3.74 g, 43.6 mmol), and K₃PO₄ (21.3 g, 100 mmol).

-

Add Toluene (50 mL) and Water (5 mL). Degas the mixture by sparging with Nitrogen for 15 minutes.

-

Add Pd(OAc)₂ (376 mg) and PCy₃ (940 mg).

-

Note: The bulky, electron-rich PCy₃ ligand is crucial for facilitating the coupling of the sterically demanding and slow-reacting cyclopropylboronic acid [3].

-

-

Heat the mixture to 90°C for 12–16 hours under Nitrogen.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Filter through Celite.

-

Separate layers. Extract aqueous phase with Ethyl Acetate.[1][7]

-

Concentrate and purify via Silica Gel Chromatography (Gradient: 0–10% Ethyl Acetate in Hexanes).

-

Yield Expectation: 65–75%

-

Final Product: this compound.

-

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| ¹H NMR (CDCl₃) | δ 8.45 (s, 2H, H-4/6), 2.20 (m, 1H, CH), 1.15 (m, 2H), 1.05 (m, 2H) | 400 MHz NMR |

| MS (ESI) | [M+H]⁺ = 155.0/157.0 (Cl pattern) | LC-MS |

Troubleshooting & Optimization Guide

Regioselectivity Issues (Step 3)

If you observe significant formation of 2,5-dicyclopropylpyrimidine (double coupling) or 5-cyclopropyl-2-chloropyrimidine (wrong isomer), adjust the following:

-

Stoichiometry: Ensure Cyclopropylboronic acid is not in large excess (>1.5 eq).

-

Temperature: Lower the temperature to 70-80°C to maximize the kinetic difference between C2 and C5.

-

Catalyst: Switch to Pd(dppf)Cl₂ . Bis-phosphine ligands often enhance the steric discrimination between the hindered C5 and the activated C2.

Incomplete Dechlorination (Step 2)

If the reaction stalls at the trichloro stage:

-

Zinc Activation: Wash Zinc dust with dilute HCl, then water, then acetone, and dry prior to use. Oxide coating on Zinc is the primary cause of failure.

-

Temperature: Increase slightly to 55°C, but monitor closely to avoid over-reduction.

References

-

Chesterfield, J. H., McOmie, J. F. W., & Sayer, E. R. (1955). Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidines.[8] Journal of the Chemical Society, 3478–3481. Link

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[4][9] The Journal of Organic Chemistry, 66(21), 7125–7128. Link

-